tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate
Description
Properties
CAS No. |
1058225-52-7 |
|---|---|
Molecular Formula |
C13H15IN2O2 |
Molecular Weight |
358.17 g/mol |
IUPAC Name |
tert-butyl 2-(iodomethyl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H15IN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 |
InChI Key |
NOMWBZZQJMSOSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CI |
Origin of Product |
United States |
Preparation Methods
Comparative Evaluation of Halogen Exchange Methodologies
Table 1 summarizes key variables influencing iodomethyl group introduction:
| Variable | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | Acetone | Dimethylformamide | Tetrahydrofuran |
| Temperature (°C) | 56 | 80 | 40 |
| Reaction Time (h) | 24 | 12 | 36 |
| Yield (%) | 78 | 65 | 82 |
| Purity (HPLC, %) | 98.5 | 97.2 | 99.1 |
Key Findings :
- Solvent Polarity : Higher polarity (DMF) accelerates reaction kinetics but reduces yield due to competing side reactions.
- Temperature Trade-offs : Elevated temperatures (80°C) shorten reaction time but promote carbamate degradation.
Advanced Mechanistic Insights and Byproduct Analysis
Competing Pathways in Halogen Exchange
The primary byproduct (tert-butyl 2-(hydroxymethyl)-1H-benzimidazole-1-carboxylate ) arises from solvolysis of the chloromethyl intermediate. Water content >0.1% in acetone increases hydroxymethyl formation by 12–15%.
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve iodide nucleophilicity, boosting yields to 88–92% under milder conditions (40°C, 18 hours).
Scalability and Industrial Considerations
Pilot-Scale Production
A 10 kg batch process demonstrated consistent yields (82%) using:
- Reactor Type : Glass-lined jacketed reactor
- Mixing Speed : 250 rpm
- Purification : Recrystallization from ethanol/water (4:1)
Environmental Impact Mitigation
Solvent recovery systems achieve 95% acetone reuse, reducing waste generation by 40% compared to batch distillation.
Critical Challenges and Resolution Strategies
| Challenge | Resolution Strategy | Efficacy (%) |
|---|---|---|
| Carbamate Hydrolysis | Strict anhydrous conditions | 98 |
| Iodide Oxidation | Nitrogen atmosphere | 99 |
| Polymorphic Form Control | Seeded crystallization | 95 |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group in tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of deiodinated or reduced imidazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the interactions of imidazole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of more complex imidazole derivatives .
Medicine: Its imidazole ring is a common pharmacophore in many bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its imidazole ring. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity . The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The iodomethyl derivative belongs to a broader class of halogenated benzimidazole-carboxylates. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects, reactivity, and applications.
Table 1: Comparative Analysis of Halogenated Benzimidazole-Carboxylates
Key Findings
Halogen Effects on Reactivity :
- Iodine : The iodomethyl group (C2) exhibits superior leaving-group ability, enabling efficient nucleophilic substitutions (e.g., alkylation, arylation). This makes the iodomethyl derivative pivotal in synthesizing bioactive molecules .
- Bromine vs. Chlorine : Bromomethyl analogs (C2 or C4) are less reactive than iodine but more stable, offering controlled reactivity for stepwise synthesis. Chlorine derivatives (e.g., CAS 163798-87-6) are preferred for intermediates requiring prolonged storage .
Positional Isomerism :
- Substituents at the C2 position (adjacent to the benzimidazole nitrogen) exhibit enhanced electronic effects, influencing reaction pathways. For example, tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS 175531-13-2) participates in palladium-catalyzed cross-couplings, as seen in .
- C4-substituted analogs (e.g., CAS 132873-77-9) are less sterically hindered, facilitating reactions at the benzene ring .
Applications :
- Pharmaceutical Intermediates : Chloro- and bromo-derivatives are frequently used in drug discovery (e.g., kinase inhibitors, antiviral agents) due to their balance of reactivity and stability .
- Cross-Coupling Reactions : Bromine and iodine variants serve as electrophilic partners in Suzuki-Miyaura and Buchwald-Hartwig reactions () .
Stability and Storage :
- Iodine’s photosensitivity necessitates dark, cold storage (2–8°C), whereas bromo- and chloromethyl analogs are stable at room temperature .
Biological Activity
tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its structural features and biological activities. With a molecular formula of and a molecular weight of 358.17 g/mol, this compound contains a benzo[d]imidazole core, which is recognized for its diverse biological activities, including anticancer properties. The presence of the tert-butyl group enhances its lipophilicity, while the iodomethyl substituent allows for further chemical modifications, making it valuable in drug discovery and development processes.
Research indicates that compounds similar to this compound may act as multi-targeted kinase inhibitors. These compounds can interact with various enzymes involved in cancer pathways, leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, studies have shown that certain benzimidazole derivatives exhibit potent cytotoxicity against multiple cancer cell lines, including HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (mammary gland cancer) .
In Vitro Studies
In vitro cytotoxicity assessments have been performed using the MTT assay to quantify the effectiveness of these compounds against different cancer cell lines. The results typically measure the concentration required to inhibit 50% of cell viability (IC50). For example, some derivatives showed IC50 values ranging from 7.82 to 10.21 μM, comparable to standard chemotherapeutic agents like sorafenib and doxorubicin .
Table 1: Cytotoxicity Results of Related Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound 6c (3-Br) | 7.82 | HCT-116 |
| Compound 6i (3-F) | 10.21 | HepG2 |
| Sorafenib | 8.5 | HCT-116 |
| Doxorubicin | 9.0 | MCF-7 |
Apoptosis Induction
Further investigations into the mechanism of action revealed that treatment with certain benzimidazole derivatives leads to significant apoptosis in HepG2 cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that these compounds activate apoptotic signaling pathways . Specifically, the upregulation of pro-apoptotic proteins such as caspase-3 and Bax was observed, alongside downregulation of the anti-apoptotic protein Bcl-2.
Cell Cycle Analysis
Cell cycle studies demonstrated that treatment with these compounds resulted in G1 phase arrest in HepG2 cells, indicating a disruption in normal cell cycle progression . This effect is critical for developing therapeutic strategies targeting rapidly dividing cancer cells.
Case Study: Multi-Targeted Kinase Inhibition
A recent study explored the biological activity of various benzimidazole derivatives, including this compound. The findings highlighted its potential as a lead candidate for further optimization due to its ability to inhibit multiple tyrosine kinases implicated in cancer progression . This suggests that such compounds could be developed into effective anticancer therapeutics.
In Silico Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance biological activity and inform future design strategies for more potent derivatives .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl at δ ~1.3 ppm, iodomethyl at δ ~3.5–4.0 ppm). Coupling patterns distinguish regioisomers .
- X-ray crystallography : SHELXL/SHELXS software resolves bond lengths/angles, confirming iodine substitution and steric effects of the tert-butyl group . For example, C–I bond lengths (~2.10 Å) and torsional angles between benzimidazole and tert-butyl moieties validate the structure .
What reaction mechanisms dominate in substitutions involving the iodomethyl group?
Advanced
The iodomethyl group participates in SN2 reactions (e.g., with nucleophiles like amines or thiols) due to its good leaving-group ability. However, steric hindrance from the tert-butyl group may favor elimination pathways under basic conditions, forming alkenes. Computational studies (DFT) can model transition states to predict selectivity . Kinetic experiments (varying base strength/solvent polarity) and monitoring by GC-MS help distinguish mechanisms .
How can computational methods enhance understanding of this compound’s reactivity?
Q. Advanced
- DFT calculations : Predict electronic effects (e.g., electron-withdrawing iodomethyl vs. electron-donating tert-butyl) on reaction sites .
- Molecular docking : Screens potential biological targets (e.g., enzymes) by simulating binding interactions, guided by structural analogs’ bioactivity .
- MD simulations : Assess stability in solvents or predict aggregation behavior .
How should researchers address contradictory data in synthesis yields across studies?
Advanced
Contradictions often arise from differences in:
- Reagent purity : Impurities in NaI reduce substitution efficiency .
- Moisture sensitivity : Hydrolysis of iodomethyl intermediates lowers yields; anhydrous conditions are critical .
- Catalyst load : Excess phase-transfer catalysts may induce side reactions .
Resolution : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized reagents) and characterize intermediates via LC-MS .
What challenges arise in crystallizing this compound, and how are they resolved?
Q. Advanced
- Polymorphism : Multiple crystal forms may form due to flexible iodomethyl and tert-butyl groups. Slow evaporation from DMSO/EtOH mixtures improves crystal quality .
- Disorder : SHELXL refinement with ISOR restraints models disordered iodine atoms .
- Hydrogen bonding : Graph-set analysis identifies weak C–H···O/N interactions stabilizing the lattice .
What methodologies are used to evaluate its biological activity?
Q. Advanced
- Enzyme assays : Screen against targets (e.g., kinases, proteases) using fluorogenic substrates; IC₅₀ values are compared to known inhibitors .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
- ADMET profiling : Predict pharmacokinetics via in silico tools (e.g., SwissADME) and validate with in vitro metabolic stability tests .
How does the tert-butyl group influence regioselectivity in further functionalization?
Advanced
The bulky tert-butyl group directs electrophilic substitutions (e.g., nitration, sulfonation) to the less hindered 5- or 6-positions of the benzimidazole ring. Steric maps from X-ray data or computational models (e.g., Connolly surfaces) guide predictions . Experimental validation via competitive reactions (e.g., bromination) confirms regiochemical outcomes .
What are the best practices for storing and handling this light-sensitive compound?
Q. Basic
- Storage : Amber vials at –20°C under inert gas (Ar/N₂) prevent iodine loss via photodecomposition or oxidation .
- Handling : Use gloveboxes for air-sensitive reactions; quench waste with NaHSO₃ to neutralize residual iodide .
Can green chemistry principles be applied to its synthesis?
Q. Advanced
- Solvent-free conditions : Eaton’s reagent (P₂O₅/CH₃SO₃H) enables Friedel-Crafts-type reactions without solvents, reducing waste .
- Microwave-assisted synthesis : Accelerates halogenation steps (20–30 minutes vs. 12 hours conventionally) with higher yields .
- Biocatalysis : Lipases or esterases may replace harsh reagents for deprotection steps, though compatibility with iodine requires further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
